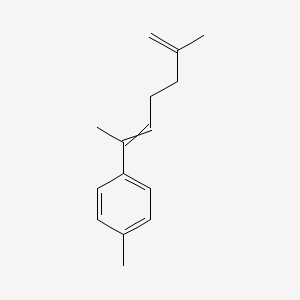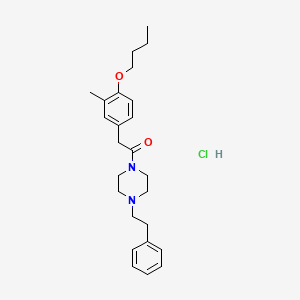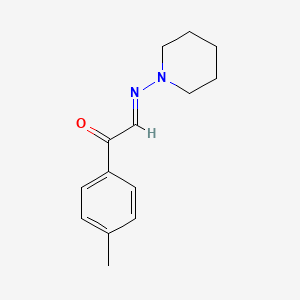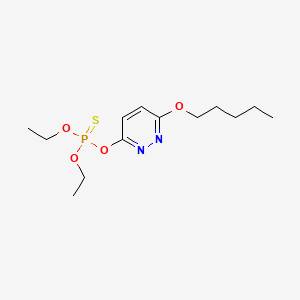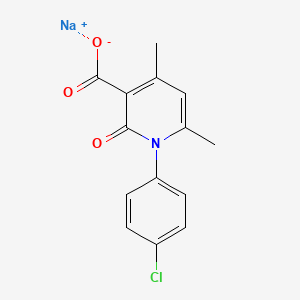
Benzenamine, N-(2,2-dimethylpropylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is characterized by the presence of an imine group (C=N) attached to a benzene ring and a 2,2-dimethylpropylidene substituent. This compound is part of the broader class of aromatic amines, which are known for their diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2,2-dimethylpropylidene)- typically involves the condensation reaction between benzenamine (aniline) and 2,2-dimethylpropanal (pivaldehyde). The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond (C=N). The general reaction can be represented as follows:
C6H5NH2+(CH3)3CCHO→C6H5N=CHC(CH3)3+H2O
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-(2,2-dimethylpropylidene)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N-(2,2-dimethylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, N-(2,2-dimethylpropylidene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic structure and reactivity.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-(2,2-dimethylpropylidene)- involves its interaction with molecular targets through the imine group. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine (Aniline): A primary aromatic amine with a simpler structure.
N,N-Dimethylaniline: A tertiary aromatic amine with two methyl groups attached to the nitrogen atom.
N-Phenylbenzamide: An amide derivative of benzenamine.
Uniqueness
Benzenamine, N-(2,2-dimethylpropylidene)- is unique due to the presence of the 2,2-dimethylpropylidene substituent, which imparts steric hindrance and influences its reactivity and binding properties. This structural feature distinguishes it from simpler aromatic amines and contributes to its specific applications in various fields.
Propiedades
Número CAS |
26029-60-7 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-phenylpropan-1-imine |
InChI |
InChI=1S/C11H15N/c1-11(2,3)9-12-10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clave InChI |
QPMNQRGLWJEIAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C=NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
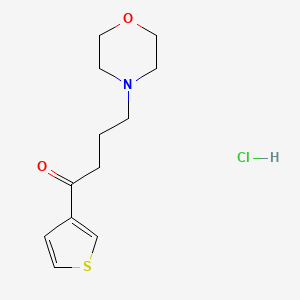
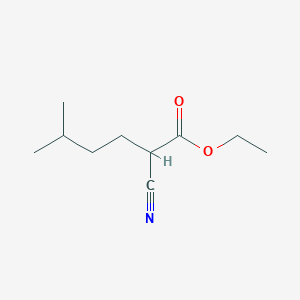
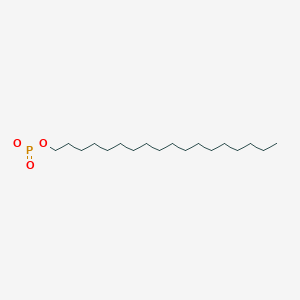
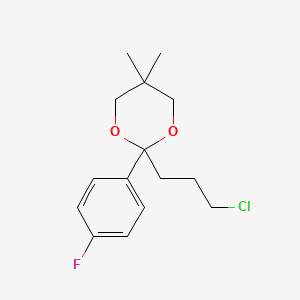
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
